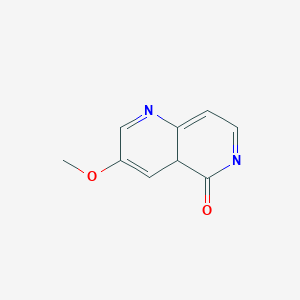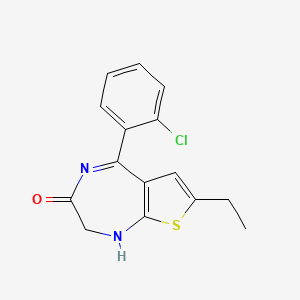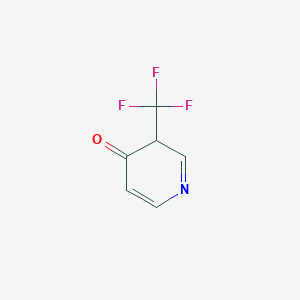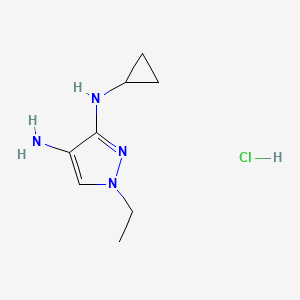
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine can be achieved through various methods. One common approach involves the cyclization of hydrazones with alkynes under mild conditions . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a building block for the cycloaddition with terminal alkynes . These reactions typically require catalysts such as silver or copper and are conducted under controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as bromine or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve the use of halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine include bromine, hydrogen peroxide, hydrazine, and various halides . These reactions are typically conducted under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
科学的研究の応用
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological context . The detailed molecular mechanisms are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Similar compounds to N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine include:
- 3-cyclopropyl-1-ethyl-1H-pyrazole
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 5-amino-pyrazoles
Uniqueness
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
1431970-01-2 |
|---|---|
分子式 |
C8H15ClN4 |
分子量 |
202.68 g/mol |
IUPAC名 |
3-N-cyclopropyl-1-ethylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-12-5-7(9)8(11-12)10-6-3-4-6;/h5-6H,2-4,9H2,1H3,(H,10,11);1H |
InChIキー |
ILGYLHCVBYMJAO-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)NC2CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)
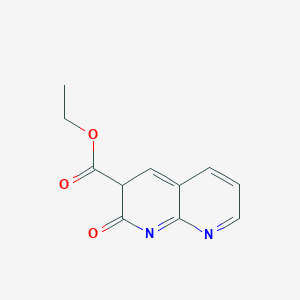

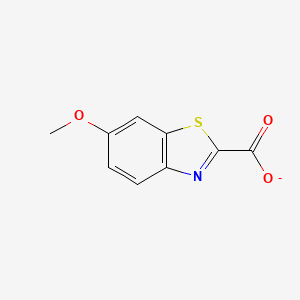
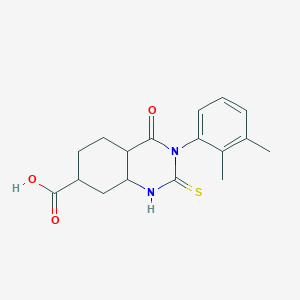
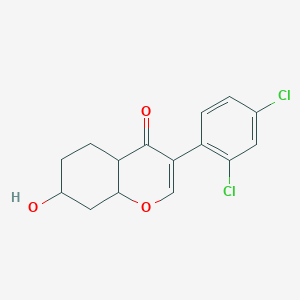
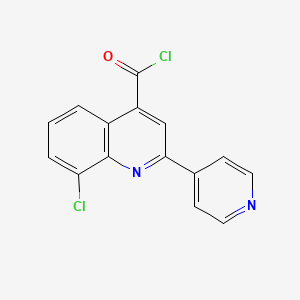
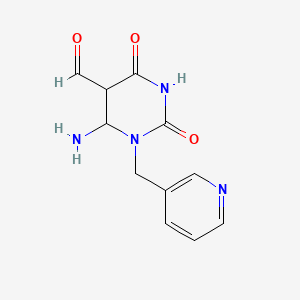
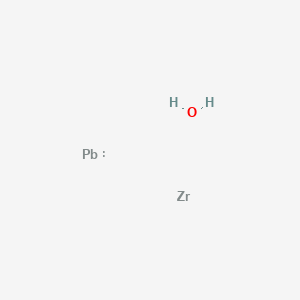
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B12347770.png)
